

binding affinity of Gly-His-Lys acetate to copper ions

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Compound of Interest

Compound Name: Gly-His-Lys acetate salt

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Introduction: The Significance of the GHK-Cu Complex

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide found in human plasma, saliva, and urine.[1][2] Its concentration in plasma is known to decline with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[2][3] GHK exhibits a remarkably high affinity for copper(II) ions, readily forming a stable complex known as GHK-Cu.[1][4] This interaction is not merely a chemical curiosity; it is central to the peptide's diverse biological activities, which include promoting wound healing, stimulating collagen synthesis, and exerting anti-inflammatory and antioxidant effects.[1][5][6][7] The GHK-Cu complex is believed to be the primary active form of the peptide, capable of modulating copper homeostasis and delivering copper to cells in a safe, bioavailable manner.[1][4][8] Understanding the binding affinity and the physicochemical properties of this complex is therefore paramount for its application in cosmetics, regenerative medicine, and therapeutic development.[6][9]

The acetate salt of GHK is commonly used in research and commercial formulations. While the acetate counter-ion itself does not directly participate in the coordination with copper, it

influences the peptide's solubility and handling properties. The core binding interaction is dictated by the amino acid sequence of the GHK peptide.

Physicochemical Profile of the GHK-Cu Complex

A thorough understanding of the GHK-Cu complex begins with its structure, stability, and the environmental factors that influence its formation.

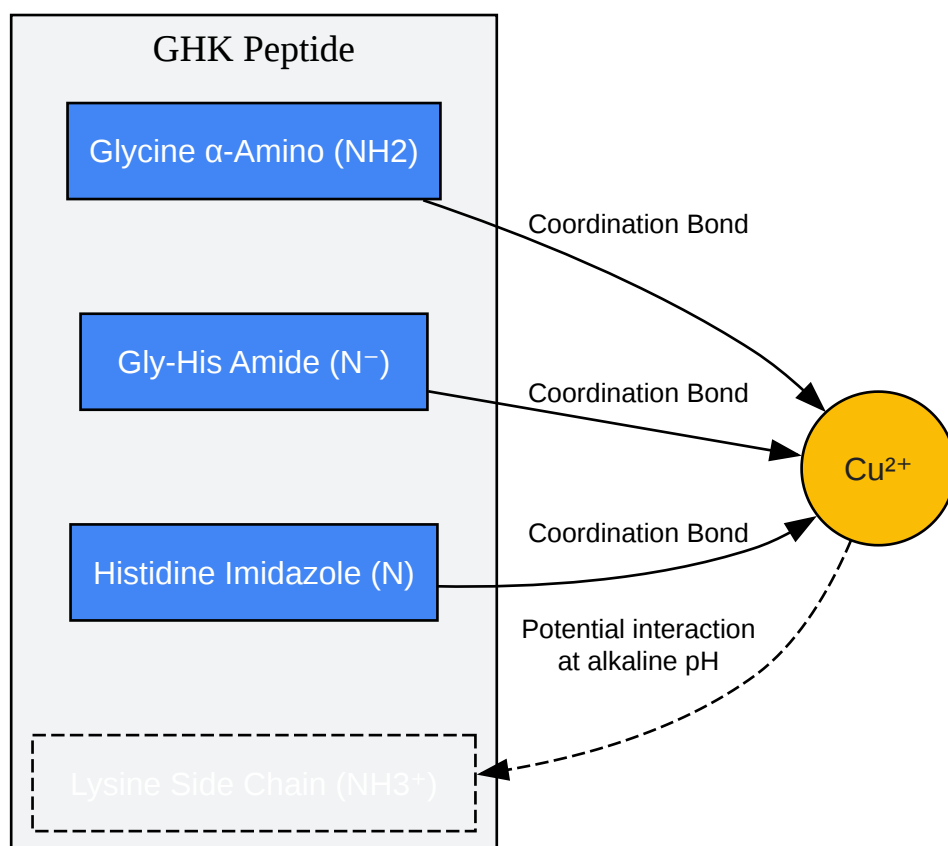
Coordination Chemistry and Molecular Structure

The GHK-Cu complex has been extensively studied using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] These studies have revealed a well-defined coordination geometry. The copper(II) ion is chelated by several nitrogen atoms from the GHK peptide, forming a square-planar complex.[3][10][11] The primary coordination sites are:

- The nitrogen atom from the alpha-amino group of the N-terminal glycine residue.[1][12]
- The deprotonated amide nitrogen from the peptide bond between glycine and histidine.[1][2]
- The nitrogen atom from the imidazole side chain of the histidine residue.[1][12]

This 3N coordination is a key feature of the GHK-Cu complex at physiological pH.[13] Some studies suggest that at alkaline pH, the amino group from the lysine side chain can also participate in coordination.[2][14] Furthermore, it has been proposed that the carboxyl group of lysine from a neighboring complex may provide an apical oxygen, resulting in a square-pyramidal configuration, which could explain the high stability of the complex.[2]

Diagram: Coordination of Copper (II) by the GHK Peptide



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Caption: A simplified diagram illustrating the primary coordination sites of the GHK peptide with a copper(II) ion.

Thermodynamic Stability and Binding Affinity

The GHK-Cu complex is characterized by its exceptionally high stability. The binding affinity is typically expressed as a stability constant (log K) or a dissociation constant (K_d). Multiple studies have consistently reported a high stability constant for the 1:1 GHK-Cu complex.

Parameter	Value	pH	Technique	Reference
Stability Constant (log ₁₀ K)	16.44	Physiological	Titration	[1][2][15]
Stability Constant (log ₁₀ K)	16.2	Not specified	Not specified	[3]
Conditional Dissociation Constant (K _d)	$7.0 \pm 1.0 \times 10^{-14}$ M	7.4	Isothermal Titration Calorimetry (ITC)	[16][17]
Conditional Stability Constant (cK _{7.4})	$4.17 \times 10^{12} \text{ M}^{-1}$	7.4	Potentiometry	[13][18]

This high stability is significant, as it is comparable to or even slightly higher than the stability of copper bound to the primary copper transport protein in blood, albumin ($\log K \approx 16.2$).^{[1][2]} This suggests that GHK can effectively compete for and acquire copper ions in a biological environment.^[2] The formation of such a stable complex also prevents the participation of copper in deleterious redox cycling, thereby delivering copper to cells in a non-toxic form.^{[1][2]}

Influence of pH on Complex Formation

The binding of copper to GHK is highly dependent on pH. At acidic pH, the nitrogen atoms of the peptide are protonated and less available for coordination with copper. As the pH increases towards physiological levels (around 7.4), these groups deprotonate, facilitating the formation of the stable GHK-Cu complex.^[3] The optimal pH range for the stability of the GHK-Cu complex is generally considered to be between 6.5 and 7.5.^{[3][19]} Outside of this range, particularly at pH values below 5.0 or above 8.5, the complex may dissociate.^{[3][15]}

Methodologies for Characterizing GHK-Cu Binding Affinity

A variety of biophysical techniques can be employed to characterize the binding affinity of GHK to copper. The choice of method often depends on the specific information required, such as

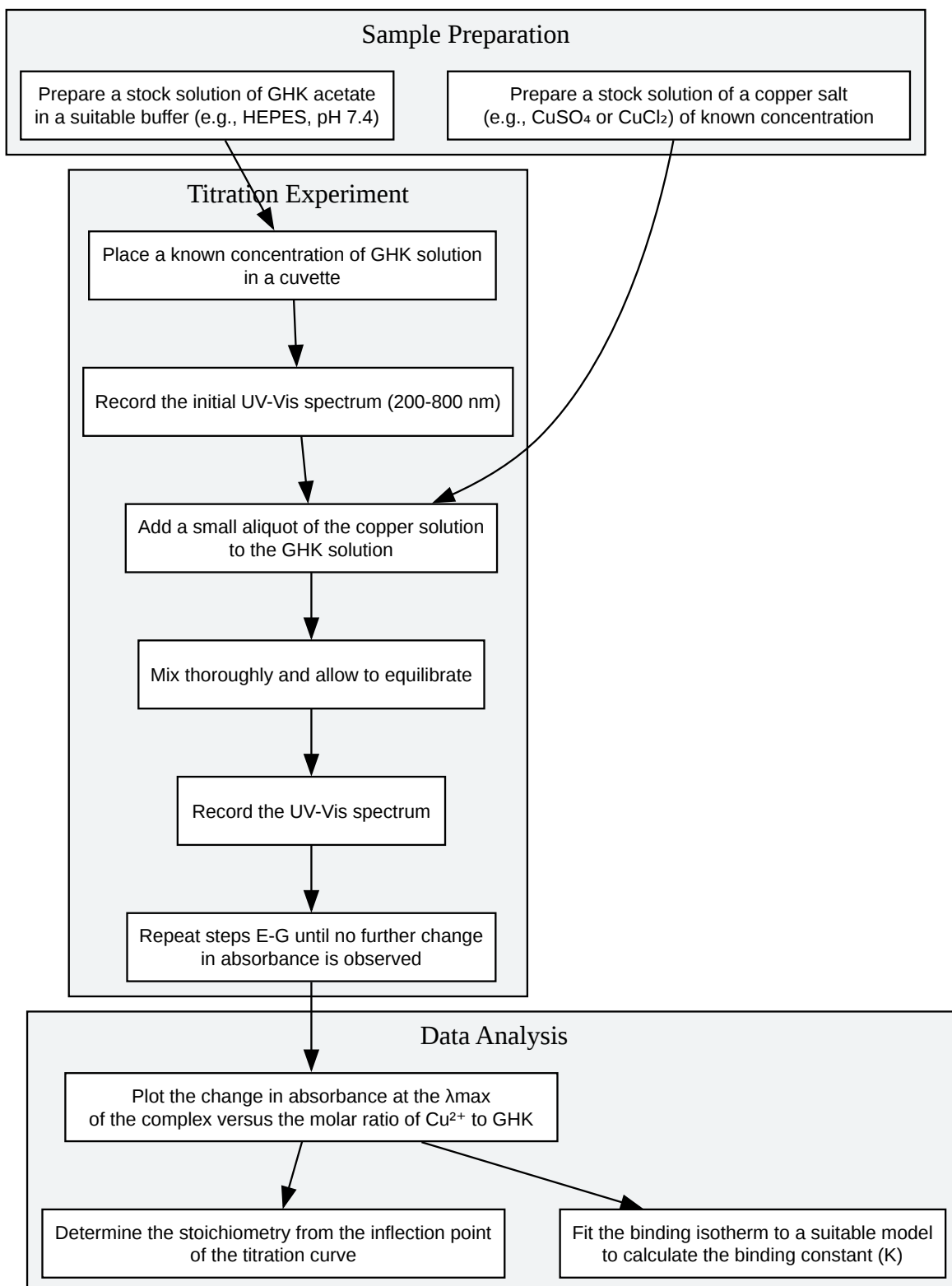
the binding constant, stoichiometry, or a complete thermodynamic profile.

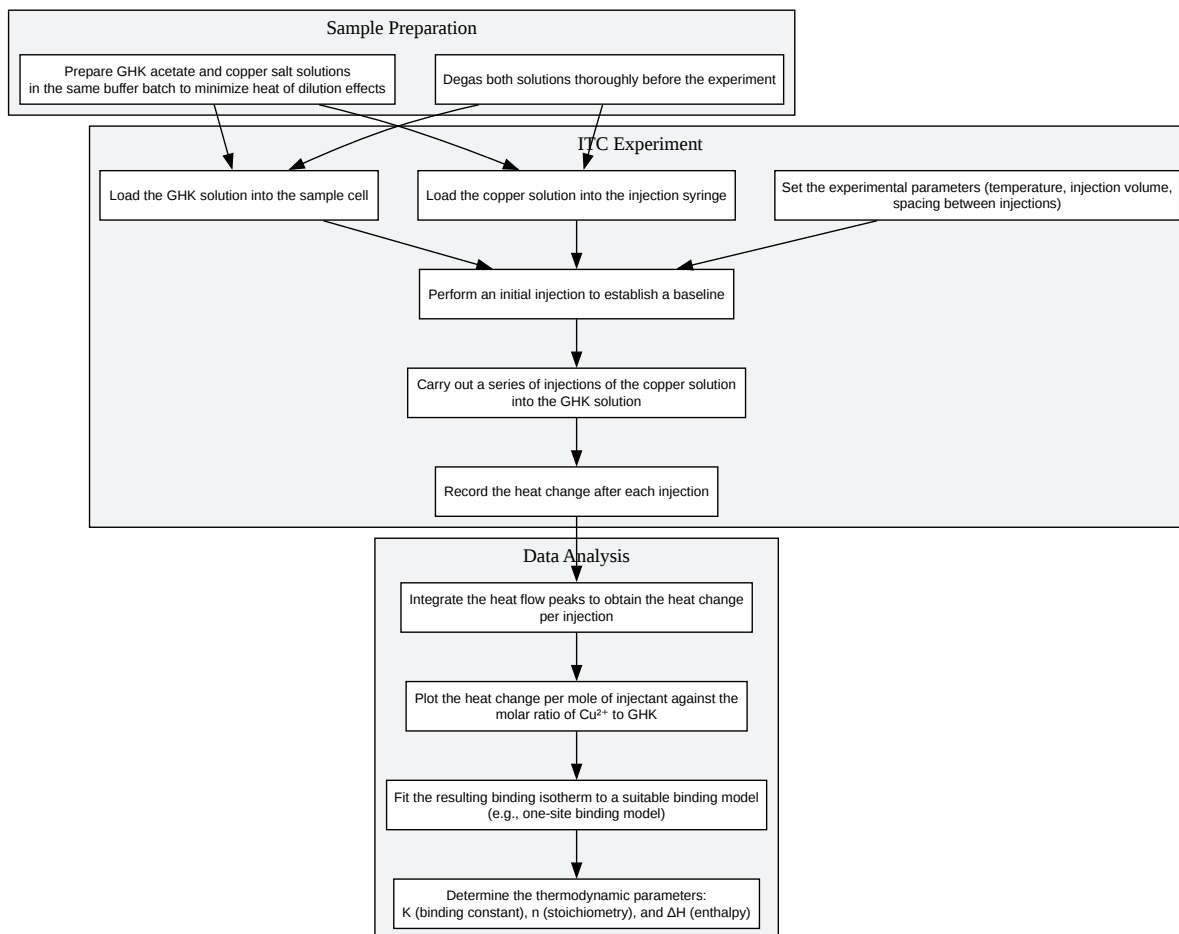
Spectrophotometry (UV-Vis)

UV-Vis spectroscopy is a fundamental and accessible technique for studying the formation of the GHK-Cu complex. The complexation of Cu^{2+} by GHK results in a characteristic blue-colored solution with a distinct absorption peak in the visible range, typically between 600-800 nm.^{[10][11]}

Principle: The formation of the GHK-Cu complex leads to ligand-to-metal charge transfer transitions, which can be monitored by measuring the absorbance at a specific wavelength. By titrating a solution of GHK with a copper salt and monitoring the change in absorbance, one can determine the stoichiometry of the complex and, with appropriate data analysis, the binding constant.

Experimental Workflow: UV-Vis Titration of GHK with Cu^{2+}





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Caption: A generalized workflow for the thermodynamic characterization of GHK-Cu binding using Isothermal Titration Calorimetry.

Protocol: Isothermal Titration Calorimetry

- Reagent Preparation:
 - Prepare solutions of GHK acetate and a copper salt in the same, well-defined buffer (e.g., 80 mM HEPES, pH 7.4). [17] The use of the exact same buffer batch for both solutions is critical to minimize large heats of dilution.
 - Typical concentrations are in the micromolar range for the sample in the cell (e.g., 80 μ M GHK) and millimolar for the titrant in the syringe (e.g., 0.7 mM copper). [17] * Degas both solutions immediately prior to use to prevent bubble formation in the calorimeter.
- Experimental Setup:
 - Load the GHK solution into the sample cell of the ITC instrument.
 - Load the copper solution into the injection syringe.
 - Equilibrate the system at the desired temperature (e.g., 303 K). [17] 3. Titration:
 - Perform a series of small, sequential injections (e.g., 10 μ L per injection) of the copper solution into the GHK solution. [17] * The instrument will measure the heat released or absorbed after each injection.
- Data Analysis:
 - The raw data (a series of heat flow peaks) is integrated to yield the amount of heat per injection.
 - This data is then plotted as a function of the molar ratio of copper to GHK.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software. This analysis yields the binding affinity (K_a , the inverse of K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Note: Due to the very high affinity of GHK for copper, direct ITC measurements can be challenging. A "competitor ligand" approach, where a weaker copper chelator like glycine is included in the buffer, can be employed to obtain more accurate binding constants for high-affinity interactions. [16][17]

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes.

Principle: This method involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a solution containing the ligand (GHK) and the metal ion (Cu^{2+}) is titrated with a strong acid or base. The resulting titration curves can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes that form at different pH values.

General Protocol:

- **Solution Preparation:** Prepare solutions of GHK, a copper salt, and a standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) in a medium of constant ionic strength.
- **Titration:** A solution containing known concentrations of GHK and the copper salt is titrated with the standardized base. The pH of the solution is measured after each addition of the titrant.
- **Data Analysis:** The titration data (volume of titrant vs. pH) is analyzed using specialized computer programs that can fit the data to a model that includes all relevant equilibria (protonation of the ligand, hydrolysis of the metal ion, and formation of various metal-ligand species). This analysis yields the overall stability constants for the formed complexes.

Other Analytical Techniques

While the above methods are central to determining binding affinity, other techniques provide valuable structural and electronic information about the GHK-Cu complex:

- **Electron Paramagnetic Resonance (EPR) Spectroscopy:** EPR is specific for paramagnetic species like Cu^{2+} and provides detailed information about the coordination environment of

the copper ion, including the number and type of coordinating atoms and the geometry of the complex. [10][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the specific atoms on the GHK peptide that are involved in copper binding by observing changes in their chemical shifts upon complexation. [2]* Mass Spectrometry (MS): Techniques like ESI-MS can confirm the 1:1 stoichiometry of the GHK-Cu complex by accurately determining its molecular weight. [19][20]

Conclusion

The Gly-His-Lys peptide exhibits a high and specific binding affinity for copper(II) ions, forming a thermodynamically stable 1:1 complex. This interaction is fundamental to the peptide's biological functions, enabling the safe and efficient transport and delivery of copper. A comprehensive characterization of this binding affinity can be achieved through a combination of analytical techniques, with UV-Vis spectrophotometry, isothermal titration calorimetry, and potentiometric titration being the primary methods for quantitative analysis. A thorough understanding of the G-Cu binding thermodynamics and stoichiometry, as outlined in this guide, is essential for the rational design and application of GHK-based therapeutics and cosmeceuticals.

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